4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide

BTK inhibition Kinase profiling Drug discovery

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide (C24H29N3O2S; MW 423.58 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class. Characterized by a 1,3,4-thiadiazole core, a 4-tert-butylbenzamide moiety, and a 4-tert-butylphenoxymethyl substituent, the compound is designed as a screening entity within commercial discovery libraries.

Molecular Formula C24H29N3O2S
Molecular Weight 423.6 g/mol
Cat. No. B11526177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide
Molecular FormulaC24H29N3O2S
Molecular Weight423.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C24H29N3O2S/c1-23(2,3)17-9-7-16(8-10-17)21(28)25-22-27-26-20(30-22)15-29-19-13-11-18(12-14-19)24(4,5)6/h7-14H,15H2,1-6H3,(H,25,27,28)
InChIKeyLAKRVHGBPQATKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide: A Dual tert-Butyl 1,3,4-Thiadiazole Benzamide for Focused Kinase Screening


4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide (C24H29N3O2S; MW 423.58 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-yl benzamide class . Characterized by a 1,3,4-thiadiazole core, a 4-tert-butylbenzamide moiety, and a 4-tert-butylphenoxymethyl substituent, the compound is designed as a screening entity within commercial discovery libraries. Its structural features support interactions with kinase targets, and it has demonstrated nanomolar affinity for Bruton's tyrosine kinase (BTK) in vitro [1].

Why 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide Cannot Be Replaced Indiscriminately by Its Closest Analogs


Seemingly minor structural modifications to the 1,3,4-thiadiazol-2-yl benzamide scaffold result in profound differences in molecular properties and target engagement. For instance, replacing the 4-tert-butylbenzamide group with a 4-methylbenzamide (CAS 321530-42-1) yields a compound with a molecular weight of 381 Da and a markedly lower calculated LogP of 5.22 [1]. These changes alter both physicochemical profiles and target binding potential. The compound under evaluation carries a unique dual tert-butyl substitution pattern that enhances lipophilicity and steric bulk, a combination not replicated in simpler analogs like N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide (MW 333.5 g/mol) . Importantly, the target compound has validated activity in a specific kinase assay context, with a reported IC50 of 1 nM against BTK [2], a level of target engagement that cannot be assumed for its neighbors.

Quantitative Differentiation Evidence for 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide


BTK Inhibitory Potency: Target Compound vs. Closest Active Analogs from the Same Scaffold Series

The target compound demonstrates a binding IC50 of 1 nM against human BTK, as recorded in the BindingDB entry for monomer ID 658457, corresponding to US20240083900, Example 150 [1]. In the context of the same patent series, other N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, such as Example 236 (BDBM658410) and Example 79 (BDBM658433), show BTK IC50 values of 5.5 nM and 1.20 nM, respectively [1]. A 4-methylbenzamide analog (N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide) has no publicly available BTK activity data, highlighting the target compound's unique characterized potency within this chemotype.

BTK inhibition Kinase profiling Drug discovery

Molecular Weight and Physicochemical Profile Differentiation from 4-Methylbenzamide Analog

Direct comparison with the 4-methylbenzamide analog (N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide, CAS 321530-42-1) reveals significant differences in key property descriptors. The target compound has a molecular formula of C24H29N3O2S (MW 423.58 g/mol) , while the 4-methyl analog is C21H23N3O2S (MW 381 Da) with a calculated LogP of 5.22, 27 heavy atoms, and a polar surface area of 64 Ų [1]. The extra tert-butyl group on the benzamide ring of the target compound increases molecular weight by ~42 Da and is expected to contribute additional lipophilicity, potentially enhancing membrane permeability and target binding interactions.

Molecular properties LogP Lipophilicity

Structural Uniqueness: Dual tert-Butyl Substitution vs. Single tert-Butyl or Linear Aliphatic Analogs

The target compound features two symmetrically placed tert-butyl groups—one on the benzamide ring and one on the phenyl ether moiety . In contrast, the butanamide analog (N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide, CAS 312514-48-0) replaces the tert-butylbenzamide with a linear butanamide chain, reducing molecular weight to 333.5 g/mol and eliminating the aromatic benzamide group entirely . Similarly, the phenoxymethyl analog (4-tert-butyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide, C20H21N3O2S, MW 367.47 g/mol) lacks the tert-butyl group on the phenoxy moiety [1]. This dual tert-butyl architecture is a distinctive structural motif not found in any of the top commercially available analogs.

Chemical structure SAR Terpenoid mimicry

Optimal Research and Procurement Scenarios for 4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide


BTK Inhibitor Lead Identification and Kinase Selectivity Profiling

With documented nanomolar BTK affinity (IC50 = 1 nM) [1], this compound serves as a direct starting point for medicinal chemistry programs targeting B-cell malignancies or autoimmune disorders. Its well-characterized inhibitory activity comes from a defined patent assay (US20240083900), allowing researchers to benchmark new derivatives directly against existing data. The dual tert-butyl architecture offers a distinctive SAR probe point that is absent in commercial 4-methyl or butanamide analogs.

Lipophilic Small Molecule Probe for Membrane Permeability Studies

The compound's high calculated lipophilicity (conferred by its dual tert-butyl substituents) makes it suitable as a probe in cellular permeability and CNS penetration assays . The contrast between its LogP profile and the polar surface area contributions of the 1,3,4-thiadiazole ring allows multi-parameter optimization (MPO) evaluations in lead optimization cascades.

Chemical Biology Tool for Target Engagement Studies of Tert-Butyl Dependent Binding Sites

Given that neither the 4-methylbenzamide analog nor the butanamide analog possess publicly available BTK or other kinase activity data, this compound's unique substitution pattern enables hypothesis-driven target engagement studies aimed at elucidating the role of steric bulk and lipophilic contacts in the BTK active site [1]. Its procurement is justified specifically when steric complementarity to hydrophobic kinase pockets is under investigation.

Scaffold-Hopping and Analog Generation Campaigns

As a ChemDiv catalog compound (CD-8009-4010) available through Arctom and other suppliers , the molecule provides a validated and immediately accessible core for parallel synthesis libraries aimed at exploring 1,3,4-thiadiazole SAR. Its availability as a parent structure with known potency allows procurement for chemical derivatization campaigns targeting kinase selectivity optimization.

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